LY 274614

説明

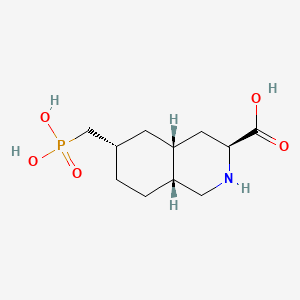

Structure

3D Structure

特性

IUPAC Name |

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIRHCNEGQQBOY-QEYWKRMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929264, DTXSID101336227 |

Source

|

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-06-8, 136109-04-1 |

Source

|

| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 274614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 235959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-235959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY274614

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of LY274614 Action: A Competitive Antagonist of the NMDA Receptor

LY274614 is a potent, selective, and systemically active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action centers on its ability to directly compete with the endogenous agonist, glutamate (B1630785), for binding to the agonist recognition site on the NMDA receptor complex. This competitive antagonism effectively blocks the activation of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) into the postsynaptic neuron. This action underlies its observed neuroprotective and anticonvulsant properties. The active enantiomer of the racemic mixture LY274614 is LY235959.

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory synaptic transmission and plasticity. However, its overactivation is implicated in excitotoxic neuronal damage associated with various neurological disorders. By competitively inhibiting this receptor, LY274614 mitigates the detrimental effects of excessive glutamate release.

Quantitative Analysis of Receptor Binding and In Vivo Efficacy

The following tables summarize the key quantitative data that define the pharmacological profile of LY274614 and its active isomer, LY235959.

Table 1: Receptor Binding Affinity and Kinetics

| Compound | Parameter | Value | Receptor/Assay Condition |

| LY274614 | IC50 | 58.8 ± 10.3 nM | [3H]CGS19755 displacement on NMDA receptors |

| LY235959 | kon (association rate constant) | 1.1 x 10^6 M-1 s-1 | Voltage clamp in mouse hippocampal neurons |

| LY235959 | koff (dissociation rate constant) | 0.2 s-1 | Voltage clamp in mouse hippocampal neurons |

| LY274614 | Affinity at AMPA receptors | No appreciable affinity up to 10,000 nM | [3H]AMPA binding |

| LY274614 | Affinity at Kainate receptors | No appreciable affinity up to 10,000 nM | [3H]kainate binding |

Table 2: In Vivo Neuroprotective and Anticonvulsant Activity

| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration |

| LY274614 | NMDA-induced convulsions in neonatal rats | Antagonism of convulsions | Potent and selective | i.p. or p.o. |

| LY274614 | NMDA-induced lethality in mice | Antagonism of lethality | Potent and selective | i.p. or p.o. |

| LY274614 | Intrastriatal NMDA/quinolinate-induced neurodegeneration in adult rats | Prevention of choline (B1196258) acetyltransferase activity loss | 2.5 to 20 mg/kg | i.p. |

| LY235959 | Maximal electroshock-induced seizures in mice | Potentiation of anticonvulsant action of other antiepileptics | ≤ 0.5 mg/kg | Not specified |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of LY274614 for the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[3H]CGS19755 (radioligand)

-

LY274614 (test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of LY274614.

-

In a 96-well plate, add rat cortical membranes, [3H]CGS19755 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known NMDA antagonist (for non-specific binding), or a dilution of LY274614.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of LY274614 by plotting the percentage of specific binding against the log concentration of LY274614 and fitting the data to a sigmoidal dose-response curve.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the method to assess the functional antagonism of NMDA receptor-mediated currents by LY235959.

-

Materials:

-

Cultured neurons (e.g., mouse hippocampal neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3)

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4)

-

NMDA (agonist)

-

LY235959 (antagonist)

-

-

Procedure:

-

Prepare cultured neurons on coverslips.

-

Pull patch pipettes to a resistance of 3-5 MΩ.

-

Establish a whole-cell patch-clamp configuration on a neuron.

-

Clamp the neuron at a holding potential of -70 mV.

-

Perfuse the external solution containing NMDA to evoke an inward current.

-

After establishing a stable baseline NMDA-evoked current, co-apply LY235959 at various concentrations with NMDA.

-

Record the inhibition of the NMDA-evoked current at each concentration of LY235959.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

To determine kon and koff, rapidly switch between solutions with and without LY235959 during a sustained NMDA application and analyze the kinetics of the current block and unblock.[1]

-

In Vivo Maximal Electroshock (MES) Seizure Model

This protocol details the procedure to evaluate the anticonvulsant efficacy of LY235959 in mice.[2][3][4]

-

Materials:

-

Male mice (e.g., CF-1 or C57BL/6)

-

Electroconvulsive shock device with corneal electrodes

-

0.5% tetracaine (B1683103) hydrochloride solution (topical anesthetic)

-

0.9% saline solution

-

LY235959 solution for injection

-

-

Procedure:

-

Administer LY235959 or vehicle to groups of mice via the desired route (e.g., intraperitoneal).

-

At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.

-

Place the corneal electrodes on the eyes, moistened with saline.

-

Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals).

-

In Vivo NMDA-Induced Neurotoxicity Model

This protocol describes an in vivo model to assess the neuroprotective effects of LY274614.

-

Materials:

-

Adult rats (e.g., Sprague-Dawley)

-

Stereotaxic apparatus

-

NMDA or quinolinic acid solution for intrastriatal injection

-

LY274614 solution for systemic administration

-

Biochemical assay kits (e.g., for choline acetyltransferase activity)

-

-

Procedure:

-

Administer LY274614 or vehicle to the rats systemically (e.g., intraperitoneally).

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Perform an intrastriatal injection of NMDA or quinolinic acid to induce excitotoxic lesions.

-

Allow a post-lesion survival period (e.g., 7 days).

-

Sacrifice the animals and dissect the striatal tissue.

-

Homogenize the tissue and perform biochemical assays to quantify neuronal markers, such as choline acetyltransferase activity, as an index of neurodegeneration.

-

Compare the levels of the neuronal marker in the LY274614-treated group to the vehicle-treated group to determine the extent of neuroprotection.

-

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of LY274614 Action

References

- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to LY274614: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY274614 is a potent, orally active, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a racemate, its biological activity primarily resides in its active isomer, LY235959. This document provides a comprehensive technical overview of LY274614, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Properties of LY274614

| Property | Description |

| Compound Name | LY274614 |

| Active Isomer | LY235959 |

| Chemical Class | Isoquinoline |

| Mechanism of Action | Competitive antagonist at the NMDA receptor glutamate (B1630785) binding site. |

| Primary Therapeutic Area of Investigation | Neuroprotection, Anticonvulsant. |

| Development Status | Preclinical development; no development reported for Alzheimer's disease, Epilepsy, or Huntington's disease since 2000.[1] |

| Originator | Eli Lilly and Company.[1] |

Chemical Structure

The active isomer of LY274614 is LY235959.

LY235959

-

IUPAC Name: (3S,4aR,6S,8aR)-6-(phosphonomethyl)decahydroisoquinoline-3-carboxylic acid

-

CAS Number: 137433-06-8

-

Molecular Formula: C₁₁H₂₀NO₅P

-

Molecular Weight: 277.26 g/mol

-

SMILES: C1--INVALID-LINK--CP(=O)(O)O)CCN2">C@HC(=O)O

Pharmacological Data

The following tables summarize the key quantitative data for LY274614 and its active isomer, LY235959.

Table 2.1: In Vitro Receptor Binding Affinity

| Compound | Ligand | Preparation | IC₅₀ (nM) | Reference |

| LY274614 | [³H]CGS19755 | Not Specified | 58.8 ± 10.3 | Not Specified |

| Compound | Parameter | Value | Method |

| LY235959 | k_on_ | 1.1 x 10⁶ M⁻¹s⁻¹ | Voltage Clamp on mouse hippocampal neurons |

| k_off_ | 0.2 s⁻¹ | Voltage Clamp on mouse hippocampal neurons | |

| K_d_ (calculated) | ~182 nM | k_off_ / k_on_ |

Note: LY274614 showed no significant affinity for AMPA or kainate receptors at concentrations up to 10,000 nM.

Table 2.2: In Vivo Efficacy in Animal Models

| Compound | Animal Model | Effect | Route of Administration | Dose |

| LY274614 | Neonatal rats | Antagonized NMDA-induced convulsions | i.p. or p.o. | Not Specified |

| LY274614 | Mice | Antagonized NMDA-induced lethality | i.p. or p.o. | Not Specified |

| LY274614 | Adult rats | Prevented neurodegeneration induced by intrastriatal NMDA or quinolinate | i.p. | 2.5 - 20 mg/kg |

| LY274614 | Male CD-1 mice | Attenuated morphine tolerance | s.c. infusion | 24 mg/kg/24h |

| LY274614 | Male CD-1 mice | Attenuated morphine tolerance | i.p. | 6 mg/kg daily |

| LY235959 | Rats | Attenuated hyperalgesia induced by NMDA | i.t. | 0.001 and 0.003 nmol |

| LY235959 | Rats | Reduced formalin-induced central sensitization (Phase 2) | s.c. | 20 mmol/kg |

| LY235959 | Morphine-tolerant rats | Prevented development of morphine tolerance | Not Specified | 1, 3, 10 mg/kg |

Mechanism of Action and Signaling Pathway

LY274614 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by both glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.

However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process involving a massive and prolonged influx of Ca²⁺. This overload triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.

By competitively blocking the binding of glutamate, LY274614 prevents the opening of the NMDA receptor channel, thereby inhibiting Ca²⁺ influx and mitigating the downstream effects of excitotoxicity. This mechanism underlies its neuroprotective properties.

Figure 1. Signaling pathway of LY274614 at the NMDA receptor.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled ligand.

Figure 2. Workflow for NMDA receptor radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation:

-

Homogenize rat cortical synaptosomes in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the tissue.

-

Repeat the centrifugation and resuspension steps. The final pellet is resuspended in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [³H]CGP 39653), and varying concentrations of the test compound (LY274614).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS19755).

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Neuroprotection Assay: Intrastriatal NMDA-induced Excitotoxicity

This protocol outlines an in vivo model to assess the neuroprotective effects of a compound against NMDA-induced neuronal damage in the rat striatum.

Figure 3. Workflow for in vivo neuroprotection assay.

Detailed Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats, housed under standard laboratory conditions with ad libitum access to food and water.

-

Allow animals to acclimatize for at least one week before the experiment.

-

-

Drug Administration:

-

Administer LY274614 (e.g., 2.5, 5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the excitotoxin infusion.

-

-

Stereotaxic Surgery and Excitotoxin Infusion:

-

Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (striatum) at specific coordinates relative to bregma.

-

Slowly infuse a solution of NMDA or quinolinic acid into the striatum using a microsyringe pump.

-

-

Post-operative Care and Tissue Collection:

-

Suture the scalp incision and allow the animal to recover from anesthesia. Provide post-operative analgesia as required.

-

After a predetermined survival period (e.g., 7 days), euthanize the animal by an approved method.

-

Rapidly remove the brain and dissect the striatum on ice.

-

-

Assessment of Neuroprotection:

-

Biochemical Analysis: Homogenize the striatal tissue and measure the activity of choline acetyltransferase (ChAT), a marker for cholinergic neuron health, using a radioenzymatic assay.

-

Histological Analysis: Alternatively, perfuse the brain with a fixative (e.g., paraformaldehyde), section the brain, and perform staining (e.g., Nissl or Fluoro-Jade) to visualize and quantify neuronal damage.

-

-

Data Analysis:

-

Compare the extent of neuronal damage (e.g., reduction in ChAT activity or lesion volume) in the LY274614-treated groups to the vehicle-treated control group. A significant reduction in damage indicates a neuroprotective effect.

-

Conclusion

LY274614 is a well-characterized competitive NMDA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties in preclinical models. Its mechanism of action, centered on the inhibition of excitotoxic calcium influx, makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for neurological disorders characterized by excessive glutamate neurotransmission. The data and protocols presented in this guide offer a comprehensive resource for scientists working with or interested in this compound.

References

LY 274614 as a competitive NMDA receptor antagonist

An In-depth Technical Guide to LY274614: A Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is deeply implicated in synaptic plasticity, learning, and memory.[1][2][3] Its dysregulation is linked to numerous neurological and neurodegenerative disorders.[3][4] This has made the NMDA receptor a significant target for therapeutic intervention. LY274614 is a structurally novel, orally active, and competitive antagonist of the NMDA receptor.[5][6] This technical guide provides a comprehensive overview of LY274614, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Introduction to LY274614

LY274614 is a potent and selective competitive antagonist that targets the glutamate (B1630785) binding site on the NMDA receptor.[6] Developed by Eli Lilly and Company, it belongs to the isoquinoline (B145761) class of small molecules.[7] Its ability to be administered systemically and cross the blood-brain barrier made it a promising candidate for investigating conditions where glutamate-mediated excitotoxicity is believed to play a pathological role, such as brain ischemia and various neurodegenerative diseases.[6] Research has demonstrated its neuroprotectant effects in several preclinical models.[6] Although its development for conditions like Alzheimer's disease and epilepsy has been discontinued, LY274614 remains a valuable tool for researchers studying NMDA receptor pharmacology.[7]

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate and either glycine (B1666218) or D-serine, for activation.[4][8] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺), which is only expelled upon depolarization of the postsynaptic membrane.[2][4]

LY274614 functions as a competitive antagonist. This means it directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.[6][9] By occupying this site, LY274614 prevents glutamate from binding and subsequently prevents the ion channel from opening. This inhibition is surmountable; it can be overcome by increasing the concentration of the agonist (glutamate).[10] This action effectively dampens excessive glutamatergic neurotransmission without causing a complete blockade of the receptor, a characteristic that distinguishes it from non-competitive channel blockers.

References

- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LY 274614 - AdisInsight [adisinsight.springer.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 137433-06-8 | Benchchem [benchchem.com]

- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

LY235959: A Technical Guide to the Active Isomer of the NMDA Receptor Antagonist LY274614

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of LY235959, the pharmacologically active enantiomer of the racemic compound LY274614. LY235959 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. This document consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. Its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists has been a significant focus of neuroscience research and drug development.

LY274614 emerged as a promising orally active, competitive NMDA receptor antagonist. Subsequent research revealed that its pharmacological activity resides predominantly in one of its enantiomers, LY235959. This guide focuses on the stereoselective action of LY235959, providing a comprehensive resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that establish the potency and selectivity of LY235959 as a competitive NMDA receptor antagonist.

| Compound | Assay | Parameter | Value | Reference |

| LY274614 | [3H]CGS19755 Binding | IC50 | 58.8 ± 10.3 nM | [1] |

| LY235959 | Voltage Clamp | kon | 1.1 x 106 M-1s-1 | [2] |

| LY235959 | Voltage Clamp | koff | 0.2 s-1 | [2] |

Table 1: Binding Affinity and Kinetics of LY274614 and LY235959 at the NMDA Receptor.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological properties of LY235959.

Resolution of Racemic LY274614

-

Diastereomeric Salt Formation: The racemic mixture of LY274614, which is an amino acid derivative, is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid derivatives or chiral amines), in a suitable solvent. This reaction forms a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physicochemical properties, the diastereomeric salts can be separated by fractional crystallization. This process exploits the differential solubility of the diastereomers in a particular solvent system.

-

Liberation of Enantiomers: Once the diastereomeric salts are separated, the individual enantiomers (LY235959 and its counterpart) are liberated by treatment with an acid or base to remove the chiral resolving agent.

-

Purification: The final step involves the purification of the individual enantiomers, typically by recrystallization, to achieve high enantiomeric purity.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of LY235959 for the NMDA receptor.

-

Membrane Preparation:

-

Rat cortical tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGS19755) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound (LY235959) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled NMDA receptor antagonist.

-

The reaction is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Electrophysiology

This protocol assesses the functional antagonism of NMDA receptors by LY235959 in a living animal model.

-

Animal Preparation:

-

A rodent (e.g., rat) is anesthetized, and its head is fixed in a stereotaxic frame.

-

A craniotomy is performed to expose the brain region of interest (e.g., hippocampus or cortex).

-

-

Electrode Placement:

-

A recording microelectrode is lowered into the target brain region to record the extracellular field potentials or single-unit activity.

-

A stimulating electrode is placed in an afferent pathway to evoke synaptic responses.

-

-

Drug Administration:

-

A stable baseline of evoked synaptic responses is recorded.

-

LY235959 is administered systemically (e.g., intraperitoneally or intravenously) or locally via a micropipette.

-

-

Recording and Analysis:

-

The synaptic responses are recorded before, during, and after drug administration.

-

The NMDA receptor-mediated component of the synaptic response is isolated pharmacologically (e.g., by blocking AMPA receptors).

-

The effect of LY235959 on the amplitude and/or duration of the NMDA receptor-mediated synaptic response is quantified.

-

Signaling Pathways

LY235959, as a competitive antagonist, directly blocks the binding of the endogenous agonist glutamate (B1630785) to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. The downstream signaling cascades that are consequently inhibited include:

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: Reduced intracellular Ca2+ prevents the activation of CaMKII, a key enzyme in synaptic plasticity.

-

Nitric Oxide Synthase (nNOS) Activation: The Ca2+/calmodulin complex also activates nNOS, leading to the production of nitric oxide (NO), a retrograde messenger. Inhibition of this pathway can affect synaptic communication.

-

CREB Phosphorylation and Gene Expression: NMDA receptor activation is linked to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in long-term potentiation and neuronal survival.

Conclusion

LY235959 is the active enantiomer of LY274614 and a potent, selective, and competitive antagonist of the NMDA receptor. Its stereoselective inhibition of this critical ion channel has made it a valuable tool for dissecting the role of NMDA receptors in physiological and pathological processes. The data and protocols presented in this guide provide a foundational resource for researchers working with this important pharmacological agent. Further investigation into the differential activities of the enantiomers of LY274614 will continue to refine our understanding of the structure-activity relationships of NMDA receptor antagonists.

References

LY 274614: A Technical Guide for Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) has been investigated for its neuroprotective properties in various preclinical models of neurological disorders.[1] Its mechanism of action, centered on the glutamatergic system, makes it a valuable tool for research into conditions characterized by excitotoxicity, such as Huntington's disease, Alzheimer's disease, and epilepsy.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in research, and a summary of key quantitative data. While development of this compound appears to have been discontinued (B1498344), the compound remains a significant tool for investigating the role of NMDA receptor antagonism in neurological disease.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to an over-influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death—a process known as excitotoxicity.

By competing with glutamate for its binding site on the NMDA receptor, this compound prevents channel opening and the subsequent influx of Ca2+. This action forms the basis of its neuroprotective effects.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens a cation channel permeable to Na+ and Ca2+. The resulting increase in intracellular Ca2+ activates several downstream signaling pathways, including those involving calmodulin-dependent protein kinase II (CaMKII), mitogen-activated protein kinases (MAPK), and the transcription factor cAMP response element-binding protein (CREB). While essential for normal neuronal function, excessive activation of these pathways due to excitotoxicity can lead to the production of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. This compound, by blocking the initial Ca2+ influx, inhibits these downstream detrimental effects.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Radioligand | Receptor | Preparation | IC50 (nM) | Reference |

| [3H]CGS19755 | NMDA | Rat Brain Membranes | 58.8 ± 10.3 | [1] |

| [3H]AMPA | AMPA | Not specified | > 10,000 | [1] |

| [3H]Kainate | Kainate | Not specified | > 10,000 | [1] |

Table 2: In Vivo Neuroprotective Efficacy

| Neurological Disease Model | Animal Model | Toxin/Insult | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Efficacy | Reference |

| Huntington's Disease (Excitotoxicity) | Rat | Intrastriatal NMDA or Quinolinic Acid | This compound | 2.5 - 20 | Loss of Choline (B1196258) Acetyltransferase Activity | Prevention of neurodegenerative effects | [1] |

| Epilepsy | Neonatal Rat | NMDA | This compound | Not specified | Convulsions | Potent antagonism | [1] |

| General Excitotoxicity | Mouse | NMDA | This compound | Not specified | Lethality | Potent antagonism | [1] |

Experimental Protocols

The following are representative protocols for experiments involving this compound. These are based on established methodologies and should be adapted as necessary for specific experimental goals.

In Vitro: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound for the NMDA receptor using [3H]CGS19755 as the radioligand.

Materials:

-

Rat brain tissue (cortex or hippocampus)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[3H]CGS19755 (specific activity ~50-80 Ci/mmol)

-

This compound

-

Non-specific binding control (e.g., 10 µM L-glutamic acid)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of Assay Buffer

-

50 µL of [3H]CGS19755 (final concentration ~1-5 nM)

-

50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

-

For non-specific binding, add 50 µL of 10 µM L-glutamic acid.

-

100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

-

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vivo: Neuroprotection in a Rat Model of Huntington's Disease

This protocol outlines a procedure to assess the neuroprotective effects of this compound in a quinolinic acid-induced rat model of Huntington's disease.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

Quinolinic acid (dissolved in phosphate-buffered saline, pH 7.4)

-

This compound (dissolved in a suitable vehicle, e.g., saline)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Behavioral testing apparatus (e.g., open field for locomotor activity, Morris water maze for spatial memory)

-

Histology equipment and reagents (e.g., perfusion solutions, microtome, cresyl violet stain, antibodies for immunohistochemistry)

Procedure:

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Make a midline incision on the scalp and expose the skull.

-

Drill a small hole over the striatum at the desired coordinates (e.g., relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -4.5 mm).

-

Slowly infuse quinolinic acid (e.g., 240 nmol in 1 µL) into the striatum using a Hamilton syringe.

-

Withdraw the needle slowly, suture the incision, and allow the animal to recover.

-

-

Drug Administration:

-

Administer this compound (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle at a specified time relative to the quinolinic acid injection (e.g., 30 minutes prior).

-

-

Behavioral Assessment:

-

At a predetermined time post-lesion (e.g., 7-14 days), conduct behavioral tests.

-

Locomotor Activity: Record spontaneous activity in an open field for a set duration.

-

Rotational Behavior: Administer a dopamine (B1211576) agonist (e.g., apomorphine) and quantify ipsilateral and contralateral rotations.

-

Cognitive Function: Assess spatial learning and memory using the Morris water maze.

-

-

-

Histological Analysis:

-

At the end of the study, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Remove the brains and post-fix them in paraformaldehyde.

-

Cryoprotect the brains in a sucrose (B13894) solution.

-

Cut coronal sections of the striatum on a cryostat or microtome.

-

Perform histological staining:

-

Cresyl Violet Staining: To assess overall neuronal loss and lesion volume.

-

Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN) to quantify surviving neurons and markers of specific neuronal populations (e.g., choline acetyltransferase for cholinergic neurons).

-

-

-

Data Analysis:

-

Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-tests).

-

Quantify lesion volume and neuronal cell counts from the histological sections.

-

Compare the outcomes between the vehicle-treated and this compound-treated groups.

-

Preclinical Pharmacokinetics and Development Status

Conclusion

This compound is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in the pathophysiology of neurological diseases. Its selectivity and in vivo efficacy in preclinical models make it a suitable compound for target validation and for exploring the therapeutic potential of competitive NMDA receptor antagonism. While its clinical development was halted, the data generated with this compound contribute to our understanding of the glutamatergic system in neurological disorders and can inform the development of future neuroprotective agents. Researchers utilizing this compound should carefully consider the experimental protocols outlined in this guide to ensure robust and reproducible results.

References

In-depth Technical Guide: Glutamate Receptor Binding Affinity of LY274614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of LY274614 for the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. LY274614 is a structurally novel, systemically active competitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. Understanding its binding characteristics is crucial for its development and application in neuroscience research and potential therapeutic interventions for neurological disorders.

Core Data Presentation

The binding affinity of LY274614 has been primarily characterized through in vitro radioligand binding assays. The following table summarizes the key quantitative data regarding its interaction with glutamate receptor subtypes.

| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Affinity (Ki) | Source |

| LY274614 | NMDA | [³H]CGS19755 | 58.8 ± 10.3 | Not explicitly stated, but can be calculated from IC50 | Schoepp et al., 1991[1] |

| LY274614 | AMPA | [³H]AMPA | > 10,000 | No appreciable affinity | Schoepp et al., 1991[1] |

| LY274614 | Kainate | [³H]Kainate | > 10,000 | No appreciable affinity | Schoepp et al., 1991[1] |

Note: The IC50 value represents the concentration of LY274614 required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the concentration of the radioligand used in the assay and its dissociation constant (Kd).

Experimental Protocols

The determination of the binding affinity of LY274614 for the NMDA receptor was achieved through a competitive radioligand binding assay. The following is a detailed methodology based on the seminal work and standard practices in the field.

Materials and Reagents

-

Test Compound: LY274614

-

Radioligand: [³H]CGS19755 (a potent and selective competitive NMDA receptor antagonist)

-

Tissue Source: Rat brain tissue (e.g., cerebral cortex or hippocampus), a rich source of NMDA receptors.

-

Buffers:

-

Homogenization Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGS19755 or L-glutamate).

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Polyethylenimine (PEI): To reduce non-specific binding of the radioligand to the filters.

Membrane Preparation

-

Tissue Homogenization: Freshly dissected rat brain tissue is homogenized in ice-cold homogenization buffer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pelleting of Membranes: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude synaptic membranes containing the NMDA receptors.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous glutamate and other interfering substances.

-

Protein Quantification: The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

Storage: The prepared membranes can be used immediately or stored at -80°C for future use.

Radioligand Binding Assay (Competitive Inhibition)

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed amount of rat brain membranes (e.g., 100-200 µg of protein).

-

A fixed concentration of the radioligand, [³H]CGS19755 (typically at or near its Kd for the NMDA receptor).

-

Varying concentrations of the unlabeled test compound, LY274614.

-

Assay buffer to bring the final volume to a set amount (e.g., 250-500 µL).

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled NMDA receptor ligand to block all specific binding sites.

-

-

Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient period to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% PEI. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are rapidly washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

Data Analysis

-

Specific Binding Calculation: Specific binding at each concentration of LY274614 is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The specific binding data is then plotted against the logarithm of the LY274614 concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

Ki Calculation (Cheng-Prusoff Equation): The inhibition constant (Ki) is calculated from the IC50 value using the following equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Signaling Pathway: Competitive Antagonism at the NMDA Receptor

References

The Historical Development of LY274614: A Competitive NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a potent and selective, orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was developed by Eli Lilly and Company.[1][2] As a member of the decahydroisoquinoline (B1345475) class of compounds, it represented a novel structural approach to targeting the glutamate (B1630785) binding site on the NMDA receptor.[1] The primary therapeutic rationale for the development of LY274614 was its potential as a neuroprotective agent in a variety of central nervous system (CNS) disorders where excitotoxicity, mediated by excessive glutamate receptor activation, is implicated. These conditions include stroke, epilepsy, and neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.[3] Although development was discontinued (B1498344) in October 2000 for these indications, the study of LY274614 and its active isomer, LY235959, has contributed significantly to the understanding of the physiological and pathological roles of the NMDA receptor.[1]

Mechanism of Action

LY274614 exerts its pharmacological effects by competitively antagonizing the binding of the excitatory neurotransmitter glutamate to the NMDA receptor subtype.[2] This action selectively blocks the influx of calcium ions (Ca2+) through the NMDA receptor channel, a critical event in the cascade of excitotoxic neuronal injury.[3]

Preclinical Development and Key Findings

The preclinical evaluation of LY274614 demonstrated its potent and selective antagonism of the NMDA receptor, as well as its efficacy in various in vivo models of neurological disorders.

In Vitro Receptor Binding Affinity

LY274614 exhibited high affinity for the NMDA receptor, as determined by radioligand binding assays. It potently displaced the binding of the selective NMDA receptor antagonist [3H]CGS19755 with an IC50 of 58.8 ± 10.3 nM.[3] Importantly, it showed no significant affinity for other ionotropic glutamate receptors, namely the AMPA and kainate receptors, at concentrations up to 10,000 nM, highlighting its selectivity.[3]

| Parameter | Value | Assay |

| IC50 vs. [3H]CGS19755 | 58.8 ± 10.3 nM | NMDA Receptor Binding |

| Affinity vs. [3H]AMPA | > 10,000 nM | AMPA Receptor Binding |

| Affinity vs. [3H]Kainate | > 10,000 nM | Kainate Receptor Binding |

| Table 1: In Vitro Receptor Binding Profile of LY274614.[3] |

In Vivo Pharmacological Activity

LY274614 demonstrated significant neuroprotective and anticonvulsant effects in various animal models.

| Model | Species | Administration Route | Dose | Effect |

| NMDA-induced Convulsions | Neonatal Rat | i.p. & p.o. | Not specified | Potent antagonism |

| NMDA-induced Lethality | Mouse | i.p. & p.o. | Not specified | Potent antagonism |

| Quinolinic Acid-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of cholinergic neuron loss |

| NMDA-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of cholinergic neuron loss |

| Ethanol Consumption | Rat | i.p. | 3.0 mg/kg | 64% reduction in consumption |

| Morphine Tolerance | Mouse | s.c. infusion or i.p. | 24 mg/kg/24h or 6 mg/kg daily | Attenuation of tolerance development[4] |

| Table 2: Summary of In Vivo Efficacy Studies of LY274614.[3][5] |

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of LY274614 for the NMDA receptor.

Protocol:

-

Membrane Preparation:

-

Rat cortical tissue is homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

The assay is performed in a 96-well plate.

-

To determine total binding, radiolabeled ligand (e.g., [3H]CGS19755) is added to wells containing the membrane preparation and assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist.

-

For competition binding, increasing concentrations of LY274614 are added to the wells with the radioligand and membrane preparation.

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of LY274614 that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

-

In Vivo Neuroprotection Study: Quinolinic Acid-Induced Striatal Lesions in Rats

Objective: To assess the neuroprotective effects of LY274614 against excitotoxic neuronal damage.

Protocol:

-

Animal Preparation:

-

Adult male rats are anesthetized and placed in a stereotaxic frame.

-

-

Drug Administration:

-

LY274614 (2.5 to 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the excitotoxin injection.[3]

-

-

Excitotoxin Injection:

-

A microinjection cannula is lowered into the striatum.

-

Quinolinic acid, an NMDA receptor agonist, is infused to induce an excitotoxic lesion.

-

-

Post-operative Care and Tissue Collection:

-

Animals are allowed to recover.

-

After a predetermined survival period (e.g., 7 days), the animals are euthanized, and their brains are removed.

-

-

Biochemical Analysis:

-

The striatal tissue is dissected and homogenized.

-

The activity of choline (B1196258) acetyltransferase (ChAT), a marker for cholinergic neurons, is measured to quantify the extent of neuronal damage.

-

-

Data Analysis:

-

The ChAT activity in the LY274614-treated groups is compared to the vehicle-treated group to determine the degree of neuroprotection.

-

Visualizations

Synthesis of a Decahydroisoquinoline NMDA Antagonist

Caption: A generalized synthetic workflow for decahydroisoquinoline NMDA receptor antagonists.

NMDA Receptor Signaling and Site of LY274614 Action

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of LY274614.

Experimental Workflow for In Vivo Neuroprotection Assay

Caption: A representative experimental workflow for evaluating the neuroprotective effects of LY274614 in a rat model of excitotoxicity.

Conclusion

LY274614 was a promising competitive NMDA receptor antagonist with demonstrated potency, selectivity, and in vivo efficacy in preclinical models of neurological disorders. Although its clinical development was halted, the research surrounding LY274614 has provided valuable insights into the therapeutic potential of targeting the NMDA receptor and has contributed to the broader understanding of excitotoxic mechanisms in CNS pathologies. The data and experimental approaches summarized in this guide serve as a technical resource for researchers in the ongoing quest to develop effective neuroprotective therapies.

References

- 1. Effects of LY274614, a competitive NMDA receptor antagonist, on the micturition reflex in the urethane-anaesthetized rat [pubmed.ncbi.nlm.nih.gov]

- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacology and Toxicology of LY 274614

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate (B1630785) receptor family. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) derivative was investigated for its neuroprotective potential in various neurological disorders. Its active isomer is LY 235959. While showing promise in preclinical models, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound and its active isomer, LY 235959, to serve as a resource for researchers in the field of neuropharmacology and drug development.

Core Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. By competitively blocking the binding of the endogenous agonist glutamate, this compound inhibits the influx of Ca²⁺ through the NMDA receptor channel, thereby attenuating excitotoxic neuronal damage.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound demonstrates its high affinity and selectivity for the NMDA receptor.

Table 1: In Vitro Pharmacological Data for this compound and LY 235959

| Compound | Parameter | Value | Receptor/Assay | Reference |

| This compound | IC₅₀ | 58.8 ± 10.3 nM | NMDA Receptor ([³H]CGS19755) Binding | [1] |

| Affinity | No appreciable affinity at up to 10,000 nM | AMPA and Kainate Receptors | [1] | |

| LY 235959 | kₒₙ | 1.1 x 10⁶ M⁻¹ s⁻¹ | NMDA Receptor | |

| kₒff | 0.2 s⁻¹ | NMDA Receptor |

-

Objective: To determine the binding affinity of this compound to the NMDA receptor.

-

Method: A radioligand binding assay was performed using crude synaptic membranes prepared from rat brains.

-

Radioligand: [³H]CGS19755, a potent and selective competitive NMDA receptor antagonist.

-

Procedure:

-

Synaptic membranes were incubated with a fixed concentration of [³H]CGS19755 and varying concentrations of the test compound (this compound).

-

The mixture was incubated to allow for binding equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated.

-

References

Preclinical Profile of LY274614: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) derivative has been investigated in a range of preclinical models for its potential therapeutic applications in neurological disorders characterized by excessive glutamate activity, including epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data available for LY274614 and its active isomer, LY235959, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving LY274614 and its active isomer, LY235959.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Radioligand Displaced | Receptor | Preparation | IC50 (nM) | Reference |

| LY274614 | [3H]CGS19755 | NMDA | Not Specified | 58.8 ± 10.3 | [1] |

| LY274614 | [3H]AMPA | AMPA | Not Specified | > 10,000 | [1] |

| LY274614 | [3H]kainate | Kainate | Not Specified | > 10,000 | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Indication | Animal Model | Compound | Dosing Regimen | Key Findings | Reference |

| Neuroprotection | NMDA/Quinolinate-induced neurodegeneration (Rats) | LY274614 | 2.5 - 20 mg/kg i.p. | Prevented loss of choline (B1196258) acetyltransferase activity | [1] |

| Analgesia (Morphine Tolerance) | Morphine-tolerant rats (warm-water tail-withdrawal) | LY235959 | 1, 3, 10 mg/kg co-administered with morphine | Prevented the development of morphine tolerance | [2] |

| Analgesia (Morphine Tolerance) | Morphine-tolerant rats | LY274614 | 24 mg/kg/24h s.c. infusion | Attenuated the development of morphine tolerance | [3][4][5] |

| Analgesia (Hyperalgesia) | NMDA-induced hyperalgesia (Rats) | LY235959 | 0.001 and 0.003 nmol i.t. | Blocked hyperalgesia | [6] |

| Analgesia (Nociception) | Formalin test (Rats) | LY235959 | 20 mmol/kg s.c. | Reduced Phase 2 flinching by 30% | [6] |

| Urological Function | Micturition reflex (Urethane-anesthetized rats) | LY274614 | 3 - 30 mg/kg i.v. | Inhibited bladder and sphincter activity | [7] |

| Urological Function | Micturition reflex (Urethane-anesthetized rats) | LY274614 | 0.06 - 30 µg i.t. | Inhibited bladder and sphincter activity | [7] |

| Ethanol (B145695) Consumption | Genetic drinking rats (mHEP line) | LY274614 | 3.0 mg/kg i.p. | Reduced ethanol consumption by 64% | [4][8] |

Table 3: Effects on Gene Expression

| Condition | Animal Model | Compound | Dosing Regimen | Brain Region | Change in NR1 mRNA | Reference |

| Chronic Morphine | Rats | Morphine alone | Not specified | Spinal cord dorsal horn | ↓ 16% | [3] |

| Chronic Morphine | Rats | Morphine alone | Not specified | Nucleus raphe magnus | ↑ 26% | [3] |

| Chronic Morphine | Rats | Morphine alone | Not specified | Medial thalamus | ↑ 38% | [3] |

| Chronic Morphine + LY274614 | Rats | LY274614 | 24 mg/kg/24h s.c. infusion | All tested regions | Prevented morphine-induced changes | [3] |

II. Experimental Protocols

A. NMDA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

1. Materials:

-

Test Compound: LY274614

-

Radioligand: [3H]CGS19755 (or other suitable NMDA receptor antagonist radioligand)

-

Receptor Source: Rat brain cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: High concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGS19755)

-

Scintillation Cocktail

-

Glass fiber filters (pre-soaked in 0.5% polyethylenimine)

-

Filtration apparatus

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of LY274614 in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Assay buffer for total binding.

-

Non-specific binding control.

-

Dilutions of LY274614.

-

-

Add the radioligand to all wells at a concentration near its Kd.

-

Add the rat cortical membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of LY274614.

-

Determine the IC50 value (the concentration of LY274614 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

B. In Vivo Neuroprotection Model: Intrastriatal NMDA-induced Excitotoxicity in Rats

This protocol describes a method to assess the neuroprotective effects of LY274614 against NMDA-induced neuronal damage.

1. Animals:

-

Adult male rats (e.g., Sprague-Dawley).

2. Materials:

-

LY274614

-

NMDA

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Hamilton syringe

-

Saline (vehicle)

3. Procedure:

-

Anesthetize the rats and place them in the stereotaxic apparatus.

-

Administer LY274614 (e.g., 2.5, 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) at a predetermined time before the NMDA injection.

-

Perform a craniotomy to expose the skull over the target brain region (striatum).

-

Slowly infuse a solution of NMDA into the striatum using a Hamilton syringe.

-

After the infusion, suture the incision and allow the animals to recover.

-

At a specified time point post-surgery (e.g., 7 days), euthanize the animals and collect the brains.

-

Process the brain tissue for histological or biochemical analysis (e.g., measurement of choline acetyltransferase activity as an indicator of neuronal health).

4. Data Analysis:

-

Compare the extent of neuronal damage or the levels of biochemical markers between the vehicle-treated and LY274614-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed neuroprotective effects.

C. In Vivo Analgesia Model: Morphine Tolerance in Rats (Warm-Water Tail-Withdrawal Test)

This protocol outlines a method to evaluate the effect of LY235959 (the active isomer of LY274614) on the development of tolerance to the analgesic effects of morphine.

1. Animals:

-

Adult male rats.

2. Materials:

-

LY235959

-

Morphine sulfate

-

Warm water bath maintained at a constant temperature (e.g., 55°C)

-

Timer

3. Procedure:

-

Baseline Measurement: Gently hold the rat and immerse the distal third of its tail in the warm water bath. Record the latency (in seconds) for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.

-

Induction of Tolerance: Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7-14 days).

-

Treatment Groups:

-

Group 1: Morphine + Vehicle

-

Group 2: Morphine + LY235959 (e.g., 1, 3, or 10 mg/kg, administered concurrently with morphine).

-

-

Testing: Periodically (e.g., daily or every few days), measure the tail-flick latency at a set time after drug administration.

-

Data Analysis:

-

Plot the tail-flick latency over time for each group.

-

A rightward shift in the morphine dose-response curve or a decrease in tail-flick latency at a fixed morphine dose indicates the development of tolerance.

-

Compare the degree of tolerance development in the LY235959-treated group to the vehicle-treated group to assess the ability of the compound to prevent tolerance.

-

III. Signaling Pathways and Experimental Workflows

A. NMDA Receptor Signaling Pathway

LY274614 acts as a competitive antagonist at the NMDA receptor, preventing the binding of the endogenous agonist, glutamate. This action has significant downstream consequences on intracellular signaling cascades.

Caption: Mechanism of action of LY274614 at the NMDA receptor.

B. General In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study, such as those described for LY274614.

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data for LY274614 and its active isomer, LY235959, demonstrate potent and selective antagonism of the NMDA receptor. This activity translates to significant efficacy in various animal models of neurological and urological disorders. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of NMDA receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]

- 3. Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. LY-274614 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of LY 274614 in the Study of Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. These include ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Huntington's and Alzheimer's disease. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal injury. Consequently, NMDA receptor antagonists have been invaluable tools for elucidating the mechanisms of excitotoxicity and for exploring potential neuroprotective therapeutic strategies.

This technical guide provides an in-depth overview of LY 274614, a potent and selective competitive NMDA receptor antagonist. We will explore its core pharmacological properties, its application in key in vitro and in vivo models of excitotoxicity, and the signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and neuropharmacology.

Core Compound Profile: this compound

This compound is a structurally novel isoquinoline (B145761) derivative that acts as a competitive antagonist at the NMDA receptor.[1] Its primary mechanism of action involves competing with the endogenous co-agonists, glutamate and glycine, for binding to the receptor, thereby preventing its activation and the subsequent influx of calcium (Ca²⁺) that triggers excitotoxic cascades.

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy in various experimental paradigms.

Table 1: Receptor Binding Profile of this compound

| Parameter | Radioligand | Tissue Preparation | Value |

| IC₅₀ (NMDA Receptor) | [³H]CGS19755 | Rat brain membranes | 58.8 ± 10.3 nM[1] |

| Affinity (AMPA Receptor) | [³H]AMPA | Rat brain membranes | No appreciable affinity up to 10,000 nM[1] |

| Affinity (Kainate Receptor) | [³H]Kainate | Rat brain membranes | No appreciable affinity up to 10,000 nM[1] |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Excitotoxin | Administration Route of this compound | Effective Dose Range | Endpoint | Outcome |

| Neonatal Rats | NMDA | Intraperitoneal (i.p.) or Oral (p.o.) | Not specified | Antagonism of convulsions and lethality | Potent and selective antagonism[1] |

| Adult Rats | Intrastriatal NMDA | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg[1] | Choline (B1196258) Acetyltransferase (ChAT) Activity | Prevention of the loss of ChAT activity[1] |

| Adult Rats | Intrastriatal Quinolinic Acid | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg[1] | Choline Acetyltransferase (ChAT) Activity | Prevention of the loss of ChAT activity[1] |

| Adult Rats | Intrastriatal Kainic Acid | Intraperitoneal (i.p.) | Not specified | Choline Acetyltransferase (ChAT) Activity | No prevention of neurodegenerative effects[1] |

| Male CD-1 Mice | Morphine (analgesic tolerance model) | Subcutaneous (s.c.) infusion or i.p. injection | 24 mg/kg/24h (infusion) or 6 mg/kg (i.p.)[2] | Analgesic tolerance | Attenuation of morphine tolerance[2] |

Signaling Pathways in Excitotoxicity and the Role of this compound